Potassium 3-trifluoroboratopropionate tert-butyl ester Potassium 3-trifluoroboratopropionate tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1023357-66-5
VCID: VC2816024
InChI: InChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1
SMILES: [B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+]
Molecular Formula: C7H13BF3KO2
Molecular Weight: 236.08 g/mol

Potassium 3-trifluoroboratopropionate tert-butyl ester

CAS No.: 1023357-66-5

Cat. No.: VC2816024

Molecular Formula: C7H13BF3KO2

Molecular Weight: 236.08 g/mol

* For research use only. Not for human or veterinary use.

Potassium 3-trifluoroboratopropionate tert-butyl ester - 1023357-66-5

Specification

CAS No. 1023357-66-5
Molecular Formula C7H13BF3KO2
Molecular Weight 236.08 g/mol
IUPAC Name potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boranuide
Standard InChI InChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1
Standard InChI Key SCIFNXNSQDOFML-UHFFFAOYSA-N
SMILES [B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](CCC(=O)OC(C)(C)C)(F)(F)F.[K+]

Introduction

Basic Properties and Structure

Potassium 3-trifluoroboratopropionate tert-butyl ester is an organotrifluoroborate compound characterized by a unique structure that incorporates both a trifluoroborate group and a tert-butyl ester moiety. The compound's basic properties are summarized in Table 1.

Table 1: Basic Properties of Potassium 3-Trifluoroboratopropionate Tert-Butyl Ester

PropertyValue
CAS Number1023357-66-5
Molecular FormulaC₇H₁₃BF₃KO₂
Molecular Weight236.08 g/mol
IUPAC Namepotassium;trifluoro-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]boranuide
InChIInChI=1S/C7H13BF3O2.K/c1-7(2,3)13-6(12)4-5-8(9,10)11;/h4-5H2,1-3H3;/q-1;+1
SMILESB-(F)(F)F.[K+]

The compound features a propanoate chain that connects the trifluoroborate group to the tert-butyl ester functionality. The trifluoroborate portion is negatively charged and balanced by the potassium counter-ion, forming a stable salt .

Physical and Chemical Properties

Potassium 3-trifluoroboratopropionate tert-butyl ester presents distinctive physical and chemical characteristics that influence its handling and applications in synthetic chemistry.

Physical Properties

The compound is a solid at room temperature with a high melting point exceeding 200°C, indicating significant stability . This stability is advantageous for storage and handling in laboratory settings. The physical appearance is typically described as a white to off-white solid powder.

Chemical Reactivity

The chemical reactivity of potassium 3-trifluoroboratopropionate tert-butyl ester is primarily governed by its trifluoroborate group, which serves as an activated form of boronic acid derivatives. Trifluoroborates generally demonstrate improved stability compared to boronic acids while maintaining their synthetic utility in coupling reactions .

The compound's reactivity is particularly notable in:

  • Suzuki-Miyaura cross-coupling reactions

  • Nucleophilic substitution reactions

  • Carbon-carbon bond formation processes

  • Stereospecific cross-coupling reactions

The tert-butyl ester component provides additional functionality that can be further modified post-coupling, offering versatility in multi-step synthetic pathways.

Synthesis Methods

Related Synthetic Methodologies

The preparation of tert-butyl esters generally involves several established methods that might be applicable to this specific compound:

  • Reaction of carboxylic acids with tert-butanol under acidic conditions

  • Use of tert-butyl dicarbonate (Boc₂O) with carboxylic acids

  • Alkali metal salts of single-tert-butyl carbonate reacted with sulfonic acid halides

These methods could potentially be adapted for the synthesis of potassium 3-trifluoroboratopropionate tert-butyl ester, though specific optimization would be required.

Applications in Organic Chemistry

Cross-Coupling Reactions

Potassium 3-trifluoroboratopropionate tert-butyl ester finds its primary application in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds between organoboron compounds and organic halides or triflates .

The compound's unique structure makes it particularly valuable in these reactions as:

  • The trifluoroborate group enhances stability compared to boronic acids

  • The tert-butyl ester provides a protected carboxylic acid functionality

  • The three-carbon chain offers a specific spatial arrangement for coupling

These properties allow synthetic chemists to introduce functionalized alkyl chains into molecular frameworks with high efficiency and selectivity .

Specialized Applications

Research indicates that potassium 3-trifluoroboratopropionate tert-butyl ester and related compounds have been used in:

  • Stereospecific cross-coupling of secondary alkyl β-trifluoroboratoamides

  • Visible-light-induced chemoselective deboronative reactions

  • Enantioselective organo-SOMO catalysis

  • Palladium-catalyzed direct boronic acid synthesis

These specialized applications demonstrate the compound's versatility in modern synthetic organic chemistry, particularly in the development of pharmaceutically relevant molecules and complex natural product synthesis.

Hazard CodeHazard StatementCategory
H302Harmful if swallowedAcute Toxicity, Oral - Category 4
H315Causes skin irritationSkin Corrosion/Irritation - Category 2
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation - Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure - Category 3

These classifications indicate that the compound requires standard laboratory safety precautions during handling .

SupplierAvailable SizesPurityReferencePrice Range (EUR)
CymitQuimica (Ref: IN-DA00077E)100mg, 250mg, 1g, 5g95% 43.00-252.00
CymitQuimica (Ref: 3D-YQB35766)5gMin. 95% 464.00
Frontier Specialty Chemicals1g, 5g, 25g, larger sizesNot specified Not provided
Aladdin Scientific1gNot specified Not provided

The compound is available in various quantities to accommodate different research needs, from small-scale exploratory studies to larger preparative work. Higher purity grades may command premium pricing for applications requiring greater chemical specificity .

Related Compounds

Structural Analogs

Several structural analogs of potassium 3-trifluoroboratopropionate tert-butyl ester exist, including the methyl ester variant (potassium 3-trifluoroboratopropionate methyl ester, CAS: 1023357-63-2). These analogs share the core trifluoroborate functionality but differ in the ester portion, offering slightly varied reactivity profiles and physical properties .

The methyl ester analog has a lower molecular weight (194.00 g/mol) compared to the tert-butyl variant (236.08 g/mol), which may influence its solubility and reactivity characteristics in certain synthetic applications .

Functional Relevance

The existence of these analogs expands the synthetic toolkit available to chemists, providing options for different steric and electronic requirements in coupling reactions. The choice between tert-butyl and methyl esters may be dictated by:

  • Subsequent deprotection conditions required

  • Steric considerations in coupling partners

  • Solubility requirements in reaction media

  • Specific synthetic strategy requirements

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